Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate is a chemical compound with the CAS Number: 65269-18-3 . Its IUPAC name is ethyl 4-chloro-2-methoxy-5-pyrimidinecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate is1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(13-2)11-6(5)9/h4H,3H2,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate has a molecular weight of 216.62 . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the web search results.Scientific Research Applications
While I can’t provide the detailed analysis you’re asking for, I can tell you that chemical intermediates like this one are often used in fields like medicinal chemistry, materials science, and chemical engineering. They can be involved in the synthesis of pharmaceuticals, the development of new materials, or the creation of industrial chemicals .
The methods of application or experimental procedures would depend on the specific synthesis pathway being used. This could involve reactions under specific conditions of temperature and pressure, the use of catalysts, or various purification steps .
As for the results or outcomes, these would also depend on the specific application. In medicinal chemistry, for example, the outcome might be the creation of a new drug candidate with potential therapeutic effects. In materials science, it might be the development of a new material with desirable properties .
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Pharmaceutical Testing : This compound can be used for pharmaceutical testing . In this context, it might be used to synthesize new drug candidates or to test the effects of various chemical reactions.
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Medicinal Chemistry : In medicinal chemistry, this compound could be used in the synthesis of new pharmaceuticals . The specific applications would depend on the drugs being developed.
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Materials Science : In materials science, this compound might be used in the development of new materials . For example, it could be used to create polymers with specific properties.
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Chemical Engineering : In chemical engineering, this compound could be used in the creation of industrial chemicals . This could involve large-scale synthesis and process optimization.
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Analytical Chemistry : In analytical chemistry, this compound could be used as a standard for mass spectrometry . This would involve using the compound to calibrate the instrument and ensure accurate measurements.
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Biopharma Production : In biopharma production, this compound could be used in the synthesis of biologically active compounds . This could involve reactions with biological molecules or the creation of drug delivery systems.
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Pharmaceutical Testing : This compound can be used for pharmaceutical testing . In this context, it might be used to synthesize new drug candidates or to test the effects of various chemical reactions.
-
Medicinal Chemistry : In medicinal chemistry, this compound could be used in the synthesis of new pharmaceuticals . The specific applications would depend on the drugs being developed.
-
Materials Science : In materials science, this compound might be used in the development of new materials . For example, it could be used to create polymers with specific properties.
-
Chemical Engineering : In chemical engineering, this compound could be used in the creation of industrial chemicals . This could involve large-scale synthesis and process optimization.
-
Analytical Chemistry : In analytical chemistry, this compound could be used as a standard for mass spectrometry . This would involve using the compound to calibrate the instrument and ensure accurate measurements.
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Biopharma Production : In biopharma production, this compound could be used in the synthesis of biologically active compounds . This could involve reactions with biological molecules or the creation of drug delivery systems.
properties
IUPAC Name |
ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(13-2)11-6(5)9/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANJBBCBOFEEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628186 | |
Record name | Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate | |
CAS RN |
65269-18-3 | |
Record name | Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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